molecular formula C12H17NO B13430665 4-Isobutoxyindoline

4-Isobutoxyindoline

Cat. No.: B13430665
M. Wt: 191.27 g/mol
InChI Key: XXSKZYTWWRPYAK-UHFFFAOYSA-N
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Description

4-Isobutoxyindoline is a chemical compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indoles are heterocyclic compounds that play a crucial role in various natural products and synthetic drugs. The unique structure of this compound makes it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutoxyindoline typically involves the reaction of indoline with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and catalysts, can be applied to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-Isobutoxyindoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms of indoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted indoles and indolines, which can have significant biological activities.

Scientific Research Applications

4-Isobutoxyindoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: It serves as a probe to study biological processes involving indole derivatives.

    Medicine: It has potential therapeutic applications due to its pharmacological properties.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Isobutoxyindoline involves its interaction with various molecular targets in the body. It can bind to specific receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives formed from the compound.

Comparison with Similar Compounds

    Indoline: A parent compound with similar structural features.

    4-Methoxyindoline: A compound with a methoxy group instead of an isobutoxy group.

    4-Ethoxyindoline: A compound with an ethoxy group instead of an isobutoxy group.

Uniqueness: 4-Isobutoxyindoline is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and studying indole chemistry.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

4-(2-methylpropoxy)-2,3-dihydro-1H-indole

InChI

InChI=1S/C12H17NO/c1-9(2)8-14-12-5-3-4-11-10(12)6-7-13-11/h3-5,9,13H,6-8H2,1-2H3

InChI Key

XXSKZYTWWRPYAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC2=C1CCN2

Origin of Product

United States

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